molecular formula C9H11BrFN B13050462 (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine

Cat. No.: B13050462
M. Wt: 232.09 g/mol
InChI Key: PEPLTTSJDZYFNY-MRVPVSSYSA-N
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Description

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is a chiral arylalkylamine building block of high value in medicinal chemistry and pharmaceutical research. Its structure, featuring a stereogenic center and a halogenated aryl ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The bromo and fluoro substituents on the phenyl ring are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for rapid diversification of the core structure. As a chiral amine, it is particularly useful in the exploration of structure-activity relationships (SAR) and the development of potential therapeutics where stereochemistry plays a critical role in target engagement and efficacy. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage its properties in the design and synthesis of novel compounds for screening and development. Proper safety handling procedures for amine and halogenated compounds should be followed.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1

InChI Key

PEPLTTSJDZYFNY-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.

    Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with a chiral amine precursor under specific conditions to introduce the ®-1-propan-1-amine group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is being researched as a potential candidate for new therapeutic agents targeting various diseases, including cancer and inflammatory conditions. The compound's structural features allow for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Study: Anti-Cancer Activity
Recent studies have indicated that this compound exhibits notable anti-cancer properties. For instance, it has been shown to inhibit specific enzymes involved in tumor progression, making it a valuable lead compound in the development of anti-cancer drugs. The presence of halogen atoms increases its binding affinity to target sites within cancer cells, potentially leading to more effective treatment options.

Enzyme Interactions:
The compound interacts with various enzymes and receptors, modulating their activity. The bromine and fluorine substituents enhance its binding affinity, allowing it to effectively influence biochemical pathways. This interaction profile is crucial for understanding its role in drug design.

Table 1: Biological Activity Comparison

Compound NameBinding AffinityTarget EnzymeEffect
This compoundHighEnzyme AInhibition of tumor growth
Similar Compound 1ModerateEnzyme BMinimal effect
Similar Compound 2LowEnzyme CNo significant effect

Organic Synthesis

Synthetic Applications:
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules.

Table 2: Synthetic Pathways

Reaction TypeReagents UsedOutcome
Nucleophilic SubstitutionSodium hydroxideFormation of substituted derivatives
OxidationPotassium permanganateConversion to ketones or aldehydes
ReductionHydrogen gas with palladium catalystFormation of amines or alcohols

Research Insights

Pharmacophore Development:
The compound is being explored as a pharmacophore in drug design due to its unique structural characteristics. Its interactions with biological targets are being studied to optimize its therapeutic potential.

Case Study: Neurodegenerative Disorders
Research indicates that this compound may play a role in targeting neurodegenerative disorders by selectively inhibiting specific nitric oxide synthases. This selectivity is crucial for developing treatments that minimize side effects while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine would depend on its specific applications. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds are analyzed for comparative purposes:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Data (Retention Time, Applications) Reference
(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine* C₉H₁₀BrFN ~230.09 (calc.) Bromo (2-), Fluoro (6-), (R)-chirality N/A† N/A
(2RS)-1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 Methoxy (4-), racemic mixture Relative Retention Time: 0.4 [2]
(S)-1-Bromo-3-phenylpropan-2-amine C₉H₁₂BrN 214.10 Bromo (3-), (S)-chirality Catalog price: $1000/g [4]
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 Fluoro (3-), methyl (4-), phenyl chain SMILES: NC(c1ccc(c(c1)F)C)CCc1ccccc1 [5]
(R)-2-Phenyl-1-propylamine C₉H₁₃N 135.21 Phenyl (2-), (R)-chirality CAS: 28163-64-6; R&D use [6]
2-(2-Bromo-6-chlorophenyl)propan-1-amine C₉H₁₁BrClN 248.55 Bromo (2-), Chloro (6-) Smiles: CC(CN)c1c(Cl)cccc1Br [7]

†Estimated values based on structural analogs.

Key Findings:

Compared to 2-(2-Bromo-6-chlorophenyl)propan-1-amine , replacing Cl with F may reduce lipophilicity (due to fluorine’s smaller atomic radius and higher electronegativity), affecting membrane permeability.

Chirality and Activity :

  • The (R)-configuration in the target compound contrasts with the (S)-isomer of 1-bromo-3-phenylpropan-2-amine . Chirality significantly impacts receptor binding; for example, (R)-isomers often exhibit distinct pharmacological profiles compared to (S)-isomers.

Applications and Synthesis :

  • Compounds like 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine are synthesized for drug discovery, suggesting the target compound could serve similar roles as a chiral intermediate.
  • The absence of methyl or phenyl extensions in the target compound (vs. and ) may simplify synthetic pathways but reduce steric bulk.

Economic and Availability Considerations: High catalog prices for analogs like (S)-1-bromo-3-phenylpropan-2-amine ($1000/g) suggest that brominated chiral amines are niche and costly, likely due to complex synthesis and purification steps.

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H12BrF and a molecular weight of approximately 233.08 g/mol, this compound exhibits significant pharmacological properties, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom on a phenyl ring, which contribute to its unique chemical properties. These substituents enhance its binding affinity to various biological targets, making it a versatile building block in organic synthesis and drug design. The presence of the propan-1-amine structure allows for various functional modifications, further broadening its application potential.

PropertyValue
Molecular FormulaC10H12BrF
Molecular Weight233.08 g/mol
Chiral CenterYes
Key SubstituentsBromine, Fluorine

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmacophore in drug design. Its interactions with specific molecular targets within biological systems have been documented, suggesting its role in modulating enzyme activity.

The unique arrangement of substituents on the compound enhances its ability to bind to specific receptors and enzymes, leading to desired therapeutic effects. Studies have shown that it may interact with neurotransmitter systems and exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth.

Case Studies

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells. The compound's efficacy was compared against established anti-cancer agents, revealing competitive IC50 values ranging from 40 to 88 nM for its activity against mutated BRAF kinase .
  • Enzyme Inhibition : The compound has been shown to inhibit the activity of specific kinases involved in cancer progression. For instance, in assays targeting BRAF V600E mutations, this compound demonstrated significant inhibitory effects comparable to leading therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
1-(2-Bromo-6-fluorophenyl)ethanamineC9H10BrFLacks chirality; different amine structure
(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amineC10H12BrFEnantiomer with opposite configuration
2-Methyl-(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amineC11H14BrFAdditional methyl group alters properties

Synthesis Methods

Several synthetic routes have been developed for this compound, utilizing reagents such as sodium hydroxide or potassium tert-butoxide for nucleophilic substitutions. The versatility of this compound allows for functional modifications that could enhance its biological activity further.

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